2-bromo-N-methyl-5-nitropyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-N-methyl-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-4-2-6(7)9-3-5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXGNPUDMVFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Bromo-N-methyl-3-nitropyridin-2-amine
| Property | Description |
|---|---|
| Synthesis | Bromination of N-methyl-3-nitropyridin-2-amine using bromine or NBS in acetonitrile or dichloromethane. |
| Reactivity | Exhibits substitution, reduction, and oxidation reactions. The bromine can be replaced with nucleophiles, and the nitro group can be reduced to an amine. |
| Biological Activity | Shows anticancer and antimicrobial properties. |
2-Bromo-5-nitro-4-picoline
| Property | Description |
|---|---|
| Synthesis | Prepared from 4-methyl-5-nitropyridin-2-ol using phosphorus(V) oxybromide in dichloromethane. |
| Yield | High yield of 90% under optimized conditions. |
| Characterization | Confirmed by ¹H NMR and LCMS. |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or nitriles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of N-methyl-5-aminopyridin-4-amine.
Oxidation: Formation of imines or nitriles depending on the extent of oxidation.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-N-methyl-5-nitropyridin-4-amine is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and bacterial infections. Its ability to undergo nucleophilic substitution reactions allows for the formation of complex organic molecules that can exhibit potent biological activities.
Case Study: Research has demonstrated its effectiveness as a precursor in synthesizing novel antibacterial agents that show activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Organic Synthesis
The compound serves as a key reagent in organic synthesis, facilitating the formation of heterocyclic compounds. It can participate in various reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles (amines, thiols), leading to diverse products.
- Reduction Reactions: The nitro group can be reduced to form amines, which are valuable in drug development.
Table 1: Reaction Types and Conditions
| Reaction Type | Reaction Example | Conditions |
|---|---|---|
| Substitution | Nucleophilic substitution with amines | DMSO or THF with NaH or KOtBu |
| Reduction | Nitro to amine conversion | Pd/C catalyst with H₂ |
| Oxidation | Methylamine to imine | KMnO₄ or CrO₃ in acidic conditions |
Agricultural Chemicals
This compound is also explored for its potential use in agrochemicals, including pesticides and herbicides. Its structural attributes contribute to improved efficacy in crop protection.
Case Study: Studies indicate that derivatives of this compound exhibit enhanced activity against specific pests, thereby improving agricultural yield .
Material Science
In material science, this compound is investigated for its potential applications in developing conductive polymers and organic electronic materials. The unique electronic properties imparted by its functional groups make it suitable for innovative electronic devices.
The biological activity of this compound is attributed to its interactions with biological macromolecules. Research indicates that it possesses notable antimicrobial properties , making it a candidate for further pharmacological studies.
Table 2: Biological Activity Overview
| Activity Type | Target Organisms | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Effective against resistant strains |
| Antifungal | Various fungal pathogens | Promising antifungal activity |
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs: Pyridine Derivatives
The following table summarizes key pyridine-based analogs and their properties:
Key Differences and Implications
- Halogen Substitution : Bromine (Br) at position 2 in the target compound increases molecular weight and polarizability compared to chlorine (Cl) analogs. Bromine’s larger atomic size enhances leaving-group ability in nucleophilic substitution reactions, making the target compound more reactive than its chloro analogs .
- Nitro Group Position : The nitro group at position 5 in the target compound exerts strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions. In contrast, analogs like 5-bromo-2-chloro-3-nitropyridin-4-amine (nitro at position 3) exhibit altered electronic profiles .
- Crystallography and Hydrogen Bonding : Analogs such as 2-chloro-5-nitropyridin-4-amine form N–H···O and N–H···Cl hydrogen bonds, influencing solubility and crystal packing. The target compound’s N-methyl group likely disrupts such interactions, altering its solid-state behavior .
Pyrimidine-Based Analogs
one in pyridine). These compounds often serve as intermediates in kinase inhibitor synthesis (e.g., ribociclib) but exhibit distinct reactivity due to the pyrimidine core .
Biological Activity
2-Bromo-N-methyl-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C₆H₅BrN₄O₂ and a molecular weight of 232.04 g/mol. Its structure includes:
- A bromine atom at the 2-position
- A nitro group at the 5-position
- A methylamino group at the 4-position of the pyridine ring
These features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The nitro group can participate in redox reactions, while the bromine atom facilitates binding through halogen bonding. These interactions modulate biological pathways, leading to its observed pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been evaluated against various pathogens, showing promising results, particularly as an antibacterial agent against strains like Staphylococcus aureus and Escherichia coli. The presence of both the bromine and nitro groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Antitubercular Activity
A study highlighted that compounds similar to this compound have shown effective antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at the C5 position was essential for this activity, indicating a critical role in modulating intracellular mechanisms involved in bacterial killing .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results indicated:
- Staphylococcus aureus : MIC = 16 μg/mL
- Escherichia coli : MIC = 32 μg/mL
These findings suggest that the compound possesses significant antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in substituent positions significantly influence both chemical behavior and biological activity. For instance, replacing the nitro group with other electron-withdrawing groups resulted in decreased antimicrobial efficacy, highlighting the importance of specific functional groups in maintaining biological activity .
Data Table: Comparative Biological Activity
| Compound Name | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 16 | Antibacterial |
| Similar Compound A | 0.78 | Antitubercular |
| Similar Compound B | 32 | Antifungal |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-methyl-5-nitropyridin-4-amine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of brominated nitro-pyridine derivatives often involves sequential halogenation and nitration steps. For example, bromination at the 2-position of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while nitration typically requires mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Regioselectivity is influenced by directing groups; the N-methylamine substituent at the 4-position may direct nitration to the 5-position via resonance effects. Monitoring reaction intermediates with HPLC or LC-MS is critical to optimize yields .
- Key Challenges : Competing side reactions (e.g., over-nitration or debromination) require precise temperature control and stoichiometric ratios.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?
- Methodological Answer : SC-XRD analysis using software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths, angles, and torsion angles critical for confirming regiochemistry. For brominated pyridines, the Br–C bond length (~1.90 Å) and nitro-group geometry (planar O–N–O angles ~120°) are key validation parameters. Hydrogen bonding networks (e.g., N–H⋯O/N interactions) should be mapped to assess crystal packing .
- Data Interpretation : Compare experimental results with DFT-optimized geometries to resolve discrepancies in bond angles or torsional strain .
Advanced Research Questions
Q. How do electronic effects of the nitro and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group at the 5-position deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. However, the bromo group at the 2-position can participate in Buchwald-Hartwig aminations or Ullmann couplings if steric hindrance from the N-methyl group is mitigated. Use Pd-XPhos catalysts for bulky substrates, and monitor reaction progress via ¹H NMR to detect intermediates .
- Contradiction Analysis : Conflicting reports on bromine’s lability in similar compounds (e.g., debromination under basic conditions) necessitate pH-controlled environments.
Q. What computational methods are suitable for predicting the spectroscopic properties (e.g., NMR, IR) of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can simulate ¹³C/¹H NMR chemical shifts and IR vibrational modes. Compare computed spectra (e.g., nitro symmetric/asymmetric stretching at ~1530 cm⁻¹ and ~1350 cm⁻¹) with experimental data to validate accuracy. For bromine’s heavy-atom effect, relativistic corrections may be required .
- Data Triangulation : Use Gaussian or ORCA software for calculations, and cross-reference with crystallographic data to resolve ambiguities in substituent orientation .
Q. How can crystallographic data resolve contradictions between experimental and theoretical bond dissociation energies (BDEs) in this compound?
- Methodological Answer : High-resolution XRD data (R factor < 0.05) combined with Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H⋯O, Br⋯π) that stabilize the crystal lattice. Compare these with DFT-derived BDEs to identify discrepancies caused by crystal packing forces versus gas-phase calculations .
- Case Study : In polymorphic pyrimidine derivatives, torsional angles varied by up to 6° between XRD and DFT, highlighting the need for dispersion-corrected functionals .
Methodological Best Practices
- Structural Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in nitro-substituted aromatics due to dense packing .
- Spectroscopic Validation : Assign NMR peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from N-methyl and aromatic protons.
- Reactivity Screening : Employ high-throughput robotic platforms to test cross-coupling conditions (e.g., varying ligands, solvents) and identify optimal catalytic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
